molecular formula C20H20FN5O2 B12247346 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12247346
M. Wt: 381.4 g/mol
InChI Key: LBKUWZPQYFQRDZ-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a methoxy group linked to a pyrrolidinyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and a halogenated pyridazine intermediate.

    Attachment of the Pyrrolidinyl-Pyrazole Moiety: This step involves the formation of the pyrazole ring through cyclization reactions, followed by the attachment of the pyrrolidinyl group via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring or the pyrazole moiety.

    Reduction: Reduction reactions can target the nitrogens in the pyridazine or pyrazole rings.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine or pyrazole rings.

    Reduction: Reduced forms of the nitrogen-containing rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyridazine ring are key structural features that enable the compound to bind to its targets with high affinity. The methoxy group and the pyrrolidinyl-pyrazole moiety contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the fluorophenyl and pyrazole features but lack the pyridazine ring.

    Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.

    Pyrrolidinyl-pyrazole compounds: These share the pyrrolidinyl-pyrazole moiety but differ in other structural aspects.

Uniqueness

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a fluorophenyl group, a pyridazine ring, and a pyrrolidinyl-pyrazole moiety. This unique structure imparts specific biological activities and chemical properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H20FN5O2

Molecular Weight

381.4 g/mol

IUPAC Name

[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C20H20FN5O2/c1-25-12-16(10-22-25)20(27)26-8-7-14(11-26)13-28-19-6-5-18(23-24-19)15-3-2-4-17(21)9-15/h2-6,9-10,12,14H,7-8,11,13H2,1H3

InChI Key

LBKUWZPQYFQRDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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